molecular formula C12H15ClN2OS B403086 2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide

2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide

Cat. No.: B403086
M. Wt: 270.78g/mol
InChI Key: NEBMWKWIPWSJHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide is a chemical compound with the molecular formula C₁₁H₁₃ClN₂OS. It is primarily used in research settings and has applications in various scientific fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide typically involves the reaction of 3-chlorobenzyl chloride with thioacetohydrazide under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the thioether linkage .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The process involves standard organic synthesis techniques, including purification steps like recrystallization and chromatography to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-chlorobenzyl)thio]-N’-(1-methylethylidene)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its chlorobenzyl thioether moiety differentiates it from other hydrazides, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H15ClN2OS

Molecular Weight

270.78g/mol

IUPAC Name

2-[(3-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C12H15ClN2OS/c1-9(2)14-15-12(16)8-17-7-10-4-3-5-11(13)6-10/h3-6H,7-8H2,1-2H3,(H,15,16)

InChI Key

NEBMWKWIPWSJHH-UHFFFAOYSA-N

SMILES

CC(=NNC(=O)CSCC1=CC(=CC=C1)Cl)C

Canonical SMILES

CC(=NNC(=O)CSCC1=CC(=CC=C1)Cl)C

Origin of Product

United States

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